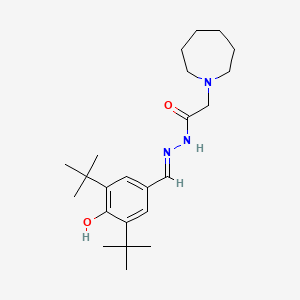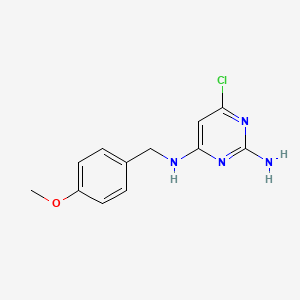
6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its trade name, AG-014699, and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action for 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine involves inhibition of PARP activity. This compound binds to the catalytic domain of PARP, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine has also been found to have other biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). It has also been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine in lab experiments is its specificity for PARP inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool for studying PARP biology. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental systems.
Orientations Futures
There are several future directions for research involving 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine. One area of interest is the development of PARP inhibitors for cancer therapy. Several PARP inhibitors, including AG-014699, have shown promising results in clinical trials for the treatment of various types of cancer. Another area of interest is the development of new synthetic methods for 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine, which could improve its yield and solubility. Finally, there is ongoing research into the role of PARP in various biological processes, which could lead to new insights into the mechanisms of DNA repair and cell death.
Méthodes De Synthèse
The synthesis method for 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine involves a series of chemical reactions. The starting material is 4-methoxybenzylamine, which is reacted with chloroacetyl chloride to form 6-chloro-N-(4-methoxybenzyl)-2-chloroacetamidopyrimidine. This intermediate is then reacted with ammonia to form 6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine. The overall yield for this synthesis method is approximately 35%.
Applications De Recherche Scientifique
6-chloro-N~4~-(4-methoxybenzyl)-2,4-pyrimidinediamine has been found to have potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Inhibition of PARP activity can lead to DNA damage and cell death, making it a potential target for cancer therapy.
Propriétés
IUPAC Name |
6-chloro-4-N-[(4-methoxyphenyl)methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-18-9-4-2-8(3-5-9)7-15-11-6-10(13)16-12(14)17-11/h2-6H,7H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZFIUTXXGIPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N~4~-(4-methoxybenzyl)pyrimidine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

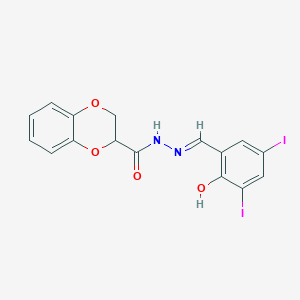
![N-(4-phenyl-2-{4-[(2-thienylcarbonyl)amino]phenyl}-6-quinazolinyl)-2-thiophenecarboxamide](/img/structure/B5974843.png)
![5-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-3-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5974855.png)
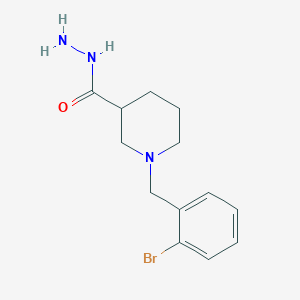
![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5974863.png)
![ethyl 4-[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5974876.png)
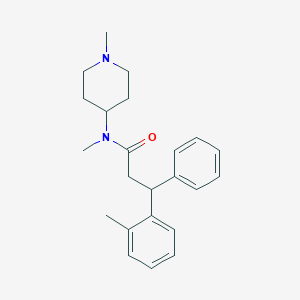
![1-[cyclohexyl(methyl)amino]-3-(4-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974880.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974890.png)
![2-methoxy-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5974897.png)
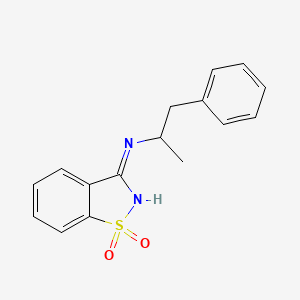
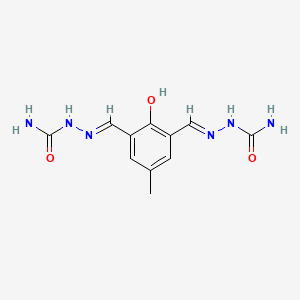
![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)
